molecular formula C10H19ClO4S B13485434 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride

2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride

Katalognummer: B13485434
Molekulargewicht: 270.77 g/mol
InChI-Schlüssel: QTZGAGUYINTJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction may require the presence of a base to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with various chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The tetrahydrofuran ring and butane chain provide structural stability and influence the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the tetrahydrofuran ring and butane chain further enhances its versatility in chemical reactions and industrial processes.

Eigenschaften

Molekularformel

C10H19ClO4S

Molekulargewicht

270.77 g/mol

IUPAC-Name

2-(oxolan-3-ylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)5-15-7-10-3-4-14-6-10/h9-10H,2-8H2,1H3

InChI-Schlüssel

QTZGAGUYINTJRQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(COCC1CCOC1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.